molecular formula C13H21Cl2NO B602178 erythro-Hydroxy Bupropion HCl CAS No. 357628-62-7

erythro-Hydroxy Bupropion HCl

Cat. No. B602178
M. Wt: 278.22
InChI Key:
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Description

Erythro-Hydroxy Bupropion HCl is a metabolite of Bupropion . Bupropion hydrochloride is an antidepressant of the aminoketone class, which is chemically unrelated to tricyclic, tetracyclic, selective serotonin reuptake inhibitor, or other known antidepressant agents .


Synthesis Analysis

The synthesis of bupropion hydrochloride has been reported to be achieved under greener and safer conditions utilizing flow technologies . The use of obnoxious and corrosive liquid bromine was evaded through the employment of polymer-bound pyridinium tribromide and environmentally questionable solvents NMP and DMF were substituted with greener co-solvent systems with appreciable success . Erythrohydrobupropion is formed from bupropion via reduction of the ketone group primarily by 11β-hydroxysteroid dehydrogenase-1 and to a minor extent by aldo-keto reductases .


Molecular Structure Analysis

The molecular formula of erythro-Hydroxy Bupropion HCl is C13H20ClNO . The IUPAC name is 2-(tert-butylamino)-1-(3-chlorophenyl)propan-1-ol .


Chemical Reactions Analysis

Erythrohydrobupropion is formed from bupropion via reduction of the ketone group primarily by 11β-hydroxysteroid dehydrogenase-1 and to a minor extent by aldo-keto reductases . It can also be formed from bupropion by carbonyl reductases .


Physical And Chemical Properties Analysis

The molecular weight of erythro-Hydroxy Bupropion HCl is 241.8 g/mol .

Scientific Research Applications

Pharmacokinetics and Metabolism

  • Metabolite Analysis : Erythro-Hydroxy Bupropion HCl, a metabolite of bupropion, has been studied for its pharmacokinetic properties. A study characterized the pharmacokinetics of bupropion and its major metabolites, including erythro-hydroxy bupropion, following a single dose. The study found that the mean plasma area under the curve (AUC) of erythro-hydroxy bupropion was significantly greater than that of bupropion, indicating its substantial presence in systemic circulation (Laizure et al., 1985).

  • Enzyme Role in Metabolism : The formation of erythro-hydroxy bupropion from bupropion is dependent on specific enzymes. A study showed that 11β-hydroxysteroid dehydrogenase 1 (11β-HSD1) plays a major role in the carbonyl reduction of bupropion, leading to the formation of threohydrobupropion, while another enzyme is responsible for producing erythro-hydroxy bupropion (Meyer et al., 2013).

  • Enzyme Selectivity : The formation of erythro-hydroxy bupropion involves stereoselectivity, highlighting the selective nature of the enzymes involved in its production. This selectivity is crucial for understanding the pharmacological and toxicological properties of bupropion and its metabolites (Damaj et al., 2004).

  • Pharmacogenomics : Genetic variations can influence the metabolism of bupropion and its metabolites. A study on the pharmacokinetics and pharmacogenomics of bupropion in different formulations showed that these variations affect the metabolism and clinical response to bupropion, potentially impacting the levels of erythro-hydroxy bupropion (Connarn et al., 2017).

  • Drug-Drug Interaction Prediction : A physiologically-based pharmacokinetic model was developed for bupropion and its metabolites, including erythro-hydroxy bupropion, to predict drug-drug interactions. This model aids in understanding the involvement and impact of erythro-hydroxy bupropion in clinical drug interactions (Xue et al., 2017).

Biomedical Applications

  • Potential in Depression Treatment : Erythro-hydroxy bupropion, as a metabolite of bupropion, contributes to the antidepressant effects of bupropion. Studies on the pharmacology of bupropion have highlighted its role in treating depression, where erythro-hydroxy bupropion might play a part in its efficacy and safety profile (Foley et al., 2006).

  • Behavioral and Nicotine Dependence : The hydroxy metabolites of bupropion, including erythro-hydroxy bupropion, have been studied for their effects on behavior and nicotine dependence. These studies provide insights into the potential therapeutic applications of erythro-hydroxy bupropion in smoking cessation and addiction treatment (Damaj et al., 2010).

Safety And Hazards

Bupropion hydrochloride may be harmful if swallowed . It is advised to avoid ingestion and inhalation, and to avoid getting it in eyes, on skin, or on clothing . It is recommended to store the substance in a dry place, in a well-ventilated place, and to keep the container tightly closed .

Future Directions

Bupropion is a widely used antidepressant, smoking cessation aid, and weight-loss therapy. It is administered as a racemic mixture, but the pharmacokinetics and activity of bupropion are stereoselective . Future research may focus on the stereoselective disposition of bupropion and its metabolites, as well as the effect of drug-drug interactions (DDIs) and CYP2C19 pharmacogenetics on bupropion exposure .

properties

CAS RN

357628-62-7

Product Name

erythro-Hydroxy Bupropion HCl

Molecular Formula

C13H21Cl2NO

Molecular Weight

278.22

Purity

> 95%

quantity

Milligrams-Grams

synonyms

(1R,2S)-erythro-Dihydro Bupropion Hydrochloride;  (αR)​-3-Chloro-​α-​[(1S)​-​1-​[(1,​1-​dimethylethyl)​amino]​ethyl]​-​benzenemethanol Hydrochloride

Origin of Product

United States

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